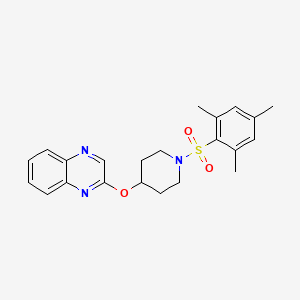

![molecular formula C19H14Cl3N5 B2638336 1-(4-chlorobenzyl)-N-(2,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 537012-37-6](/img/structure/B2638336.png)

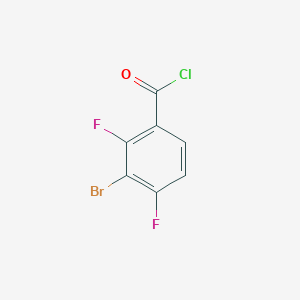

1-(4-chlorobenzyl)-N-(2,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dichlorobenzyl alcohol is a medication used to treat a sore throat . It is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It is considered as an active ingredient found in several marketed OTC products .

Molecular Structure Analysis

The molecular structure of dichlorobenzyl alcohol is C7H6Cl2O . It is a small molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of dichlorobenzyl alcohol include a density of 1.407 g/mL at 25 °C (lit.), a melting point of -2.6 °C (lit.), and a boiling point of 248 °C (lit.) .Aplicaciones Científicas De Investigación

Synthesis and Characterization

1-(4-chlorobenzyl)-N-(2,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is part of a broader class of chemicals known for their potential in various scientific research areas, particularly in the synthesis of novel compounds with possible biological activities. Research has shown the synthesis and characterization of similar pyrazolo[3,4-d]pyrimidines and their derivatives, highlighting their importance in medicinal chemistry and drug discovery processes.

Synthesis Techniques

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves condensation reactions with various acids and intermediates prepared from aminopyrazole precursors. These methods are crucial for creating compounds with potential biological activities, including anticancer, antibacterial, and enzyme inhibition properties (Liu et al., 2016).

Structural Characterization

Advanced techniques such as single crystal X-ray diffraction, NMR, IR spectroscopy, and mass spectrometry are used to determine the molecular structure of synthesized pyrazolo[3,4-d]pyrimidine derivatives. These methods confirm the presence of amide moieties and other functional groups, elucidating the compounds' potential interaction mechanisms with biological targets (Yakovenko et al., 2020).

Potential Biological Activities

The structural diversity and complexity of pyrazolo[3,4-d]pyrimidine derivatives make them subjects of interest for their biological activities. Studies have explored these compounds' potential as anticancer, antibacterial, and enzyme inhibitors, demonstrating their versatility in drug development.

Anticancer Activity

Compounds within this chemical class have shown promising anticancer activities, with certain derivatives exhibiting significant inhibitory effects on tumor cell lines. The synthesis of new derivatives aims to identify pharmacophore sites for antitumor activity, contributing to the development of novel anticancer agents (Abdellatif et al., 2014).

Enzyme Inhibition

Pyrazolo[3,4-d]pyrimidine analogs have been evaluated for their ability to inhibit crucial enzymes such as acetylcholinesterase and carbonic anhydrase. These studies are essential for understanding the therapeutic potential of these compounds in treating diseases related to enzyme dysfunction (Aydin et al., 2021).

Mecanismo De Acción

The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade . The antiseptic mechanism of action of dichlorobenzyl alcohol is not fully understood but it is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-[(2,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl3N5/c20-14-4-1-12(2-5-14)10-27-19-16(9-26-27)18(24-11-25-19)23-8-13-3-6-15(21)7-17(13)22/h1-7,9,11H,8,10H2,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVVDGQHISHVTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=NC=NC(=C3C=N2)NCC4=C(C=C(C=C4)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate](/img/structure/B2638253.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2638254.png)

![5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B2638256.png)

![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2638260.png)

![2-(4-Methylphenyl)-3-oxo-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide](/img/structure/B2638261.png)

![[3-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B2638272.png)

![N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2638275.png)